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Introduction
Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults, characterized

by progressive damage to the retinal microvasculature. A key early event in the pathogenesis

of DR is the loss of pericytes, cells that ensheath and stabilize retinal capillaries. Pericyte

dropout leads to capillary instability, increased vascular permeability, microaneurysm formation,

and ultimately, neovascularization.[1][2] The angiopoietin-2 (Ang-2) and vascular endothelial

growth factor-A (VEGF-A) signaling pathways are critically implicated in this process.[2][3]

Elevated levels of Ang-2 in the diabetic retina destabilize blood vessels by interfering with the

protective Ang-1/Tie2 signaling, leading to pericyte detachment and apoptosis.[2][4]

Concurrently, increased VEGF-A promotes vascular leakage and angiogenesis.

Faricimab is a bispecific antibody that independently binds to and neutralizes both Ang-2 and

VEGF-A.[5][6] This dual mechanism of action presents a promising therapeutic strategy to not

only inhibit the downstream effects of VEGF-A but also to address the upstream vascular

destabilization driven by Ang-2, potentially preventing or reversing pericyte loss. These

application notes provide a framework for utilizing faricimab as a tool to investigate pericyte

loss in preclinical models of diabetic retinopathy.
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The interplay between the Angiopoietin/Tie2 and VEGF pathways is crucial in maintaining

retinal vascular homeostasis. In diabetic retinopathy, this balance is disrupted.
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Figure 1: Signaling pathways in diabetic retinopathy and the mechanism of faricimab.
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Quantitative Data from Preclinical and Clinical
Studies
While direct quantification of pericyte numbers following faricimab treatment in published

studies is limited, data from related investigations provide a strong rationale for its use in

studying pericyte loss.

Table 1: Preclinical Data on Ang-2 Induced Pericyte Loss in Non-Diabetic Rats

Treatment Group
Pericyte Number
(cells/mm² of capillary
area)

Percentage Reduction vs.
Control

Control (PBS) 2,871 ± 550 -

Ang-2 (330 ng) 2,490 ± 380 13%

Ang-2 (1 µg) 2,260 ± 430 22%

Data adapted from a study

involving intravitreal injection of

recombinant Ang-2 in normal

rats.[1]

Table 2: Key Outcomes from Faricimab Phase III Clinical Trials in Diabetic Macular Edema

(YOSEMITE & RHINE)
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Outcome Measure Faricimab Arms Aflibercept Arm

Mean Change in Best-

Corrected Visual Acuity

(BCVA) at 1 year

Non-inferior to aflibercept -

Reduction in Central Subfield

Thickness (CST)
Greater reductions observed -

Improvement in Diabetic

Retinopathy Severity Scale

(DRSS) Score (≥2 steps)

>40% of patients Similar to faricimab

Dosing Interval Up to every 16 weeks Every 8 weeks

These clinical trials

demonstrate faricimab's

efficacy in improving overall

retinal health in diabetic eye

disease, which is intrinsically

linked to vascular stability and

pericyte function.[7][8]

Experimental Protocols
Protocol 1: In Vivo Model of Diabetic Retinopathy and
Faricimab Administration
This protocol outlines the induction of diabetes in a rodent model and the subsequent

administration of faricimab to investigate its effects on pericyte loss.

1. Diabetes Induction
(e.g., Streptozotocin injection in rodents)

2. Confirmation of Hyperglycemia
(Blood glucose monitoring)

3. Group Allocation
- Diabetic + Faricimab

- Diabetic + Vehicle
- Non-diabetic Control

4. Intravitreal Administration
(Faricimab or Vehicle)

5. Endpoint Analysis
(e.g., 4-12 weeks post-treatment)

6. Tissue Collection & Processing
(Retinal dissection)
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Figure 2: Workflow for in vivo investigation of faricimab on pericyte loss.
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Materials:

Streptozotocin (STZ)

Citrate buffer (pH 4.5)

Faricimab

Sterile saline (vehicle control)

Anesthesia (e.g., ketamine/xylazine cocktail)

33-gauge needles for intravitreal injection

Glucometer and test strips

Procedure:

Diabetes Induction:

Induce diabetes in adult male rodents (e.g., Sprague-Dawley rats or C57BL/6J mice) via a

single intraperitoneal injection of STZ (e.g., 60 mg/kg in rats).

House animals with free access to food and water.

Confirmation of Hyperglycemia:

Monitor blood glucose levels 48-72 hours post-STZ injection and weekly thereafter.

Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

Animal Grouping (example):

Group 1: Non-diabetic control (citrate buffer injection only) + intravitreal vehicle.

Group 2: Diabetic + intravitreal vehicle.

Group 3: Diabetic + intravitreal faricimab (dose to be optimized, e.g., based on human

equivalent dose).
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Intravitreal Injection:

At a predetermined time point after diabetes confirmation (e.g., 4 weeks), anesthetize the

animals.

Under a dissecting microscope, perform an intravitreal injection of 2-5 µL of faricimab or

vehicle into the vitreous cavity, avoiding the lens.

Post-Injection Monitoring and Endpoint:

Monitor animals for any adverse effects.

At the study endpoint (e.g., 4, 8, or 12 weeks post-injection), euthanize the animals for

retinal tissue collection.

Protocol 2: Quantification of Pericyte Loss in Retinal
Vasculature
This protocol describes the preparation of retinal flat mounts and subsequent

immunohistochemical staining to visualize and quantify pericytes and endothelial cells.

Materials:

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA)

Triton X-100

Bovine serum albumin (BSA)

Primary antibodies:

Anti-PDGFRβ (Platelet-derived growth factor receptor beta) for pericytes.

Anti-NG2 (Neural/glial antigen 2) for pericytes.

Anti-Collagen IV for basement membrane.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15580027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolectin B4 or anti-CD31 (PECAM-1) for endothelial cells.

Fluorescently-conjugated secondary antibodies.

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

Mounting medium.

Fluorescence microscope.

Procedure:

Retinal Dissection and Fixation:

Enucleate eyes and fix in 4% PFA for 1-2 hours at 4°C.

Dissect the retina from the eyecup in PBS.

Immunohistochemistry:

Permeabilize the retina in PBS with 1% Triton X-100 for 1 hour.

Block non-specific binding with a blocking buffer (e.g., PBS with 0.5% Triton X-100 and 5%

BSA) for 2 hours.

Incubate with primary antibodies overnight at 4°C.

Wash thoroughly with PBS.

Incubate with appropriate fluorescently-conjugated secondary antibodies and DAPI for 2

hours at room temperature.

Wash thoroughly with PBS.

Mounting and Imaging:

Make four radial incisions in the retina and flat-mount it on a slide with the ganglion cell

layer facing up.
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Coverslip with mounting medium.

Image the retinal vasculature using a fluorescence or confocal microscope.

Quantification:

Acquire images from standardized regions of the retina (e.g., mid-periphery).

Count the number of pericyte cell bodies (PDGFRβ or NG2-positive, with a DAPI-stained

nucleus) and endothelial cells (DAPI-stained nuclei within the Isolectin B4 or CD31-

positive vessel network).

Calculate the pericyte-to-endothelial cell (P/E) ratio. A decrease in this ratio indicates

pericyte loss.

Alternatively, measure pericyte coverage as the percentage of the vascular area co-

localized with a pericyte marker.

Expected Outcomes and Interpretation
Treatment with faricimab in a diabetic animal model is hypothesized to prevent or reduce

pericyte loss compared to vehicle-treated diabetic controls. This would be evidenced by:

A higher pericyte-to-endothelial cell ratio in the faricimab-treated group compared to the

diabetic control group, approaching the ratio observed in non-diabetic controls.

Increased pericyte coverage of the retinal capillaries in the faricimab-treated group.

A reduction in acellular capillaries, which are a consequence of pericyte and endothelial cell

loss.

These findings would provide direct evidence for the role of faricimab in preserving vascular

stability at a cellular level in the context of diabetic retinopathy.

Conclusion
Faricimab's dual inhibition of Ang-2 and VEGF-A offers a unique and powerful tool for

investigating the mechanisms of pericyte loss in diabetic retinopathy and for evaluating a
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therapeutic strategy aimed at preserving the retinal microvasculature. The protocols outlined

here provide a foundation for preclinical studies to elucidate the cellular and molecular effects

of faricimab, contributing to a deeper understanding of its potential to alter the course of this

sight-threatening disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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